molecular formula C5H8N4 B12872646 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

Katalognummer: B12872646
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: LIPVMYUESMIFGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine is a heterocyclic compound with a unique structure that combines an imidazole ring fused with a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with imidazole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

    Imidazole: A five-membered ring containing two nitrogen atoms. Known for its broad range of biological activities.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

Comparison: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike imidazole and pyrazole, this compound exhibits a combination of properties from both rings, making it a versatile scaffold for drug development and material science .

Eigenschaften

Molekularformel

C5H8N4

Molekulargewicht

124.14 g/mol

IUPAC-Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

InChI

InChI=1S/C5H8N4/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2,6H2

InChI-Schlüssel

LIPVMYUESMIFGF-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=C(C=N2)N)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.